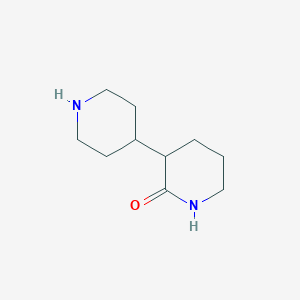

3-(Piperidin-4-YL)piperidin-2-one

Description

The Significance of Piperidin-2-one and Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The combination of a piperidin-2-one and a piperidine ring in a single molecule, as seen in 3-(Piperidin-4-YL)piperidin-2-one, presents a compelling case for investigation. Both of these structural motifs are independently recognized for their profound impact on the development of therapeutic agents.

The Role of δ-Lactam Moieties in Biologically Significant Compounds

The piperidin-2-one structure is a type of δ-lactam, a six-membered cyclic amide. Lactams, in general, are crucial components in the development of pharmaceuticals. byjus.com The cyclic nature of these structures can enhance their stability and bioactivity. researcher.life While β-lactams are famous for their role in antibiotics like penicillin, larger lactam rings, including the δ-lactam, also possess significant biological relevance. byjus.comnih.gov For instance, the homologation of a γ-lactam to a δ-lactam in certain peptidomimetic inhibitors has been shown to be well-tolerated and can even improve potency. nih.gov The constrained, non-planar conformation of bridged lactams can lead to high electrophilicity at the carbonyl group, a property that has been exploited in the total synthesis of natural products. mdpi.com Piperidones, which include piperidin-2-one, serve as precursors to the piperidine ring, a ubiquitous feature in many alkaloids and drug candidates, and are investigated for a wide array of biological activities. researchgate.net

Piperidine as a Privileged Scaffold in Pharmaceutical Agents and Drug Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in FDA-approved drugs. exlibrisgroup.comnih.gov It is considered a "privileged scaffold" because this framework can interact with a wide range of biological targets with high affinity, making it a cornerstone in drug discovery. researchgate.netresearchgate.netnih.gov The versatility of the piperidine scaffold allows for the development of drugs across more than twenty classes. nih.govresearchgate.net

Several factors contribute to the privileged status of the piperidine ring:

Structural Versatility: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. thieme-connect.com

Physicochemical Properties: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can influence a molecule's solubility, a key pharmacokinetic property. nih.govthieme-connect.com Introducing chiral centers into the piperidine ring can further modulate physicochemical properties like lipophilicity and permeability. thieme-connect.com

Synthetic Accessibility: A vast number of synthetic methods have been developed for the creation of substituted piperidines, facilitating the generation of diverse compound libraries for screening. nih.govajchem-a.com

The introduction of a piperidine moiety into a lead compound has been shown to improve brain exposure, highlighting its role in enhancing pharmacokinetic profiles. encyclopedia.pub

Therapeutic Relevance of Piperidine-Containing Structures across Various Disease Areas

The piperidine scaffold is a key component in a multitude of commercially successful drugs. exlibrisgroup.com Its derivatives have demonstrated a broad spectrum of pharmacological activities. researchgate.netijnrd.org This wide-ranging therapeutic relevance underscores the importance of this scaffold in medicinal chemistry.

Table 1: Therapeutic Areas of Piperidine-Containing Compounds

| Therapeutic Area | Examples of Activity |

| Central Nervous System (CNS) | Antipsychotics, analgesics, and treatments for Alzheimer's disease (e.g., Donepezil). ijnrd.orgnih.gov |

| Oncology | Anticancer agents with antiproliferative properties. researchgate.netresearchgate.net |

| Infectious Diseases | Antiviral, antimicrobial, antifungal, and antimalarial agents. researchgate.net |

| Metabolic Diseases | Antidiabetic agents (e.g., Voglibose). ijnrd.org |

| Inflammatory Diseases | Anti-inflammatory properties. researchgate.net |

| Cardiovascular Diseases | Antihypertensive and anticoagulant agents. exlibrisgroup.comresearchgate.net |

Research Context and Future Perspectives for 3-(Piperidin-4-YL)piperidin-2-one

The compound 3-(Piperidin-4-YL)piperidin-2-one merges two pharmacologically significant scaffolds: the piperidine ring and the piperidin-2-one (δ-lactam) moiety. While extensive research exists on derivatives of each individual scaffold, the specific combination present in 3-(Piperidin-4-YL)piperidin-2-one represents a less explored area of chemical space.

The rationale for investigating this compound stems from the established success of its constituent parts. For instance, compounds featuring a piperidine ring attached to other heterocyclic systems, such as in 3-(Piperidin-4-yl)indolin-2-one and 3-(piperidin-4-yl)-1H-quinolin-2-one, have been synthesized and are available for research purposes. glpbio.comnih.gov Furthermore, the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been identified as a novel inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases. mdpi.com

Future research on 3-(Piperidin-4-YL)piperidin-2-one and its derivatives could focus on several key areas:

Synthesis and Derivatization: Developing efficient synthetic routes to access the core scaffold and create a library of analogues with diverse substitutions on both the piperidine and piperidin-2-one rings.

Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets, particularly those where piperidine and lactam structures have shown promise, such as CNS disorders, cancer, and infectious diseases. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: Elucidating how different structural modifications influence the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Computational Modeling: Employing in silico methods to predict the binding modes of these compounds with various protein targets and to guide the design of more potent and selective derivatives.

The exploration of the 3-(Piperidin-4-YL)piperidin-2-one scaffold holds the potential to yield novel drug candidates with unique pharmacological profiles, leveraging the proven advantages of its constituent heterocyclic systems.

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3-piperidin-4-ylpiperidin-2-one |

InChI |

InChI=1S/C10H18N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h8-9,11H,1-7H2,(H,12,13) |

InChI Key |

BCJLKAMBRROHTO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)NC1)C2CCNCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Piperidin 4 Yl Piperidin 2 One and Its Analogs

De Novo Synthesis Approaches to Piperidin-2-one Derivatives

The synthesis of piperidin-2-one derivatives, which form the structural core of the target compound, can be achieved through various de novo approaches. These methods build the heterocyclic ring from acyclic precursors.

Facile Methods from Esters via α-Alkylation, Azide (B81097) Reduction, and Ring Closure

A versatile strategy for constructing the piperidin-2-one scaffold involves a sequence of α-alkylation of esters, reduction of an azide group, and subsequent intramolecular cyclization. This method offers a straightforward route to substituted lactams. While specific examples for 3-(Piperidin-4-YL)piperidin-2-one are not detailed in the provided results, the general principles of this synthetic pathway are well-established in organic chemistry.

The synthesis typically begins with an ester that undergoes α-alkylation to introduce a side chain containing a latent amino group, often in the form of an azide. The azide is then reduced to a primary amine, which subsequently undergoes an intramolecular reaction with the ester functionality to form the six-membered lactam ring of the piperidin-2-one.

Lactam Formation Techniques and Cyclization Strategies

Lactam formation, the key ring-closing step in the synthesis of piperidin-2-one derivatives, can be accomplished through several cyclization strategies. eurogentec.com These methods are crucial for constructing the cyclic amide core of the target molecule.

Intramolecular Amide Bond Formation: The most common approach involves the cyclization of a linear precursor containing both an amine and a carboxylic acid or its derivative (e.g., an ester). altabioscience.com This can be achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the distal amine.

Reductive Cyclization: δ-Valerolactams can be prepared through the reductive cyclization of precursors like γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil

Beckmann Rearrangement: A classic method for synthesizing lactams is the Beckmann rearrangement of cyclic ketoximes. google.com For instance, cyclopentanone (B42830) can be converted to its oxime, which then rearranges under acidic conditions to yield 2-piperidone. google.com However, this method often requires harsh acidic conditions, which can be a drawback. google.com A modified approach using an alkaline aqueous solution for the rearrangement has been developed to circumvent the use of strong acids. google.com

On-Resin Cyclization: For more complex structures, solid-phase synthesis offers advantages. A linear peptide can be assembled on a solid support, and subsequent on-resin cyclization can be performed to form the lactam ring. nih.govmdpi.com This technique can help minimize intermolecular side reactions. nih.gov

Continuous Flow and Batch Protocols for Optimized Synthesis

Both continuous flow and batch processing can be employed for the synthesis of piperidin-2-one and other heterocyclic compounds. The choice between these methodologies depends on factors like reaction scale, safety, and the need for process optimization. labmanager.com

Batch Chemistry: This traditional approach involves combining all reactants in a single vessel and allowing the reaction to proceed. labmanager.com It offers flexibility for exploratory synthesis and multi-step reactions in a single pot. labmanager.com

Continuous Flow Chemistry: In this method, reagents are continuously pumped through a reactor where they mix and react. pharmtech.com This technique provides precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, safety, and scalability. researchgate.netbohrium.comresearchgate.net For reactions involving hazardous intermediates, such as organic azides, continuous flow microreactors offer a safer way to handle them due to the small reaction volumes. pharmtech.com While batch processing is often used for initial discovery, continuous flow is becoming increasingly favored for process optimization and large-scale manufacturing due to its seamless scalability. labmanager.com

Synthesis of Piperidine (B6355638) Derivatives and Functionalization Methods

The synthesis of the piperidine ring, the second key structural motif of 3-(Piperidin-4-YL)piperidin-2-one, can be achieved through various intra- and intermolecular reactions, followed by functionalization.

Intra- and Intermolecular Reactions for Piperidine Ring Formation

The construction of the piperidine ring is a fundamental process in organic synthesis, with numerous strategies developed to achieve this goal. nih.gov These can be broadly categorized into intramolecular and intermolecular cyclizations.

Intramolecular Cyclization:

In this approach, a single molecule containing all the necessary atoms cyclizes to form the piperidine ring. nih.gov Several methods fall under this category:

Radical Cyclization: This method involves the cyclization of radical intermediates. For example, 7-substituted-6-aza-8-bromooct-2-enoates can undergo radical cyclization to form 2,4-disubstituted piperidines. organic-chemistry.org

Metal-Catalyzed Cyclization: Transition metals can catalyze various cyclization reactions to form piperidines. For instance, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to yield N-functionalized piperidines. nih.gov

Reductive Amination: An intramolecular reductive amination of δ-amino fatty acids, catalyzed by an iron complex, can efficiently produce piperidines. nih.gov

Aza-Michael Reaction: The intramolecular aza-Michael reaction is another powerful tool for constructing the piperidine ring. nih.gov

Intermolecular Cyclization (Annulation):

This strategy involves the reaction of two or more separate molecules to form the piperidine ring. nih.gov

[5+1] Annulation: This method combines a five-atom component and a one-atom component to form the six-membered ring. Reductive amination is a common approach used in [5+1] annulations. nih.gov

Three-Component Reactions: Inspired by biosynthetic pathways, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org

Dieckmann Condensation: A theoretical synthesis of 4-piperidone (B1582916) involves a Dieckmann condensation of a di-ester amine to form a β-keto ester, which is then hydrolyzed and decarboxylated. sciencemadness.org

Mannich Condensation: Substituted piperidin-4-ones can be synthesized via a Mannich multi-component condensation of ketones, aromatic aldehydes, and ammonium (B1175870) acetate. researchgate.net

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a cornerstone of piperidine synthesis, enabling the formation of C-N bonds and the construction of the heterocyclic ring. researchgate.net This two-step process involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to an amine. researchgate.net

Double Reductive Amination (DRA): This powerful technique utilizes dicarbonyl compounds and an external nitrogen source, such as ammonia (B1221849) or a primary amine, to directly form the piperidine skeleton. chim.it It is a straightforward method for accessing polyhydroxylated piperidines from sugar-derived dialdehydes, ketoaldehydes, or diketones. chim.it

Intramolecular Reductive Amination: This variant is crucial for the synthesis of polyhydroxy piperidine azasugars from carbohydrate precursors. researchgate.netresearchgate.net The cyclization occurs within a single molecule containing both a carbonyl group and a nitrogen-containing moiety. researchgate.net

Reagents for Reductive Amination: A variety of reducing agents can be employed. Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride (NaCNBH₃) for the reductive amination of piperidines with aldehydes. tandfonline.com It is compatible with both protic and aprotic solvents and does not reduce certain functional groups like olefins and esters. tandfonline.com

Diastereoselective Synthesis of Substituted Piperidines for Controlled Selectivity

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules, as different diastereomers can exhibit vastly different pharmacological profiles. The synthesis of substituted piperidines with high diastereoselectivity is a challenging yet crucial endeavor. A promising and plausible strategy for the synthesis of 3-(piperidin-4-yl)piperidin-2-one involves the catalytic hydrogenation of a precursor molecule, 3-(pyridin-4-yl)pyridin-2-one. This transformation would convert the two aromatic pyridine (B92270) rings into their saturated piperidine counterparts. The diastereoselectivity of this hydrogenation is a critical factor, as it determines the relative stereochemistry of the substituents on both piperidine rings.

While a specific, detailed protocol for the diastereoselective hydrogenation of 3-(pyridin-4-yl)pyridin-2-one is not extensively documented in publicly available literature, general principles of catalytic hydrogenation of substituted pyridines can be applied. The choice of catalyst, solvent, pressure, and temperature can significantly influence the stereochemical outcome. For instance, heterogeneous catalysts like platinum or rhodium on a carbon support are commonly used for pyridine hydrogenation. The diastereoselectivity can be influenced by the steric hindrance of the substrate and its interaction with the catalyst surface. It is conceivable that by carefully selecting the reaction conditions, a high degree of diastereoselectivity could be achieved, favoring the formation of a specific diastereomer of 3-(piperidin-4-yl)piperidin-2-one.

Furthermore, the synthesis of polysubstituted piperidines with controlled stereochemistry has been explored through various other methods. These include multicomponent reactions, which can assemble complex piperidine scaffolds in a single step with defined stereochemistry. Additionally, the diastereoselective reduction of substituted piperidin-4-ones can provide access to specific stereoisomers of 4-hydroxypiperidines, which can then be further functionalized. While not directly applied to 3-(piperidin-4-yl)piperidin-2-one in the available literature, these methodologies offer valuable insights into achieving stereocontrol in piperidine synthesis.

Modular Synthesis and Scaffold Derivatization

Modular synthesis provides a powerful platform for the rapid generation of diverse compound libraries based on a common core scaffold. This approach is particularly valuable in drug discovery for exploring structure-activity relationships (SAR).

Chemical Modulation Strategies for Piperidine-Based Scaffolds

The 3-(piperidin-4-yl)piperidin-2-one scaffold offers multiple points for chemical modulation. A modular approach would involve the initial synthesis of the core bipiperidine structure, followed by the systematic introduction of various substituents to explore their impact on biological activity. For instance, the nitrogen atoms of both piperidine rings can be functionalized with a wide range of chemical groups, such as alkyl, aryl, acyl, or sulfonyl moieties.

One can envision a synthetic strategy where the piperidin-2-one nitrogen is protected, allowing for selective functionalization of the second piperidine's nitrogen. Subsequent deprotection and derivatization of the lactam nitrogen would provide access to a diverse set of analogs. The carbonyl group of the piperidin-2-one ring also presents an opportunity for modification, although this would alter the core lactam structure.

The following table illustrates a hypothetical modular derivatization of the 3-(piperidin-4-yl)piperidin-2-one scaffold:

| Core Scaffold | R1 (Piperidin-2-one N-substituent) | R2 (Piperidine N-substituent) | Resulting Analog |

| 3-(Piperidin-4-YL)piperidin-2-one | H | H | Parent Compound |

| 3-(Piperidin-4-YL)piperidin-2-one | Methyl | Benzyl (B1604629) | 1-Methyl-3-(1-benzylpiperidin-4-yl)piperidin-2-one |

| 3-(Piperidin-4-YL)piperidin-2-one | Acetyl | Phenyl | 1-Acetyl-3-(1-phenylpiperidin-4-yl)piperidin-2-one |

| 3-(Piperidin-4-YL)piperidin-2-one | Ethyl | 4-Chlorobenzoyl | 1-Ethyl-3-(1-(4-chlorobenzoyl)piperidin-4-yl)piperidin-2-one |

This modular approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the identification of compounds with optimized properties.

Pharmacophore-Hybridization Approaches in Compound Design

Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric elements from different known active compounds to create a new hybrid molecule with potentially enhanced or novel biological activity. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles.

In the context of 3-(piperidin-4-yl)piperidin-2-one, one could hybridize this scaffold with other pharmacophores known to interact with a specific biological target. For example, if targeting a particular receptor, a known ligand for that receptor could be chemically linked to the 3-(piperidin-4-yl)piperidin-2-one core. The piperidine rings can serve as versatile linkers or as key interacting moieties themselves.

The design of such hybrids requires careful consideration of the spatial arrangement of the pharmacophoric features. Molecular modeling and computational tools are often employed to predict the binding of the hybrid molecule to its target. The following table provides a conceptual illustration of a pharmacophore-hybridization approach based on the 3-(piperidin-4-yl)piperidin-2-one scaffold.

| Core Scaffold | Hybridized Pharmacophore | Linker | Potential Target Class |

| 3-(Piperidin-4-YL)piperidin-2-one | Aromatic sulfonamide | Direct amide bond to piperidine N | Carbonic Anhydrase Inhibitors |

| 3-(Piperidin-4-YL)piperidin-2-one | Substituted pyrazole (B372694) | Alkyl chain from piperidine N | Kinase Inhibitors |

| 3-(Piperidin-4-YL)piperidin-2-one | Catechol moiety | Ether linkage from piperidin-2-one ring | GPCR Ligands |

This strategy of combining a versatile piperidine-based scaffold with established pharmacophores represents a powerful avenue for the discovery of novel and potent therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of derivatives of 3-(Piperidin-4-YL)piperidin-2-one is intricately linked to the nature and positioning of various substituents on its core structure. Researchers have systematically explored these relationships to identify key structural features that govern the desired pharmacological effects.

Influence of Substituents on the Piperidin-2-one Ring for Activity

The piperidin-2-one ring serves as a crucial anchor for molecular interactions, and substitutions on this ring can significantly modulate the biological activity of the resulting compounds. For instance, in the context of analgesics, the replacement of an arylalkyl group with an arylalkylacyl moiety on the piperidine (B6355638) nitrogen was found to be a key strategy. This modification was postulated to prevent the in vivo protonation of the piperidine nitrogen, which could otherwise hinder its ability to cross the blood-brain barrier and cell membranes, leading to poor in vivo activity. acs.org

Furthermore, the nature of the substituent at the 3-position of the piperidin-2,6-dione ring has been shown to be critical for antiviral activity. Studies on a series of 3-phenylpiperidine-2,6-dione derivatives revealed that the introduction of specific alkyl chains terminating in an arylpiperazine moiety could confer moderate antiviral properties. For example, benzyl (B1604629) and 4-fluorophenyl substituted long-chain arylpiperazine derivatives demonstrated activity against Coxsackie B2 virus (CVB-2), with the fluorophenyl derivative also showing activity against Herpes Simplex Virus-1 (HSV-1). nih.gov

The following table summarizes the impact of various substituents on the piperidin-2-one ring on biological activity:

| Substituent Position | Substituent Type | Observed Biological Activity | Reference |

| Piperidine Nitrogen | Arylalkylacyl | Enhanced in vivo analgesic activity | acs.org |

| 3-Position (Piperidin-2,6-dione) | Benzyl-terminated arylpiperazine | Moderate antiviral activity (CVB-2) | nih.gov |

| 3-Position (Piperidin-2,6-dione) | 4-Fluorophenyl-terminated arylpiperazine | Moderate antiviral activity (CVB-2, HSV-1) | nih.gov |

Impact of Piperidin-4-yl Moiety Modifications on Biological Potency and Selectivity

Modifications to the piperidin-4-yl moiety have proven to be a fruitful strategy for enhancing the biological potency and selectivity of ligands. The N-benzyl piperidine (N-BP) motif, a common feature in many derivatives, is valued for its structural flexibility and its ability to engage in crucial cation-π interactions with target proteins. researchgate.net

In the development of inhibitors for the presynaptic choline (B1196258) transporter (CHT), extensive SAR studies were conducted around the 4-position of the piperidine ring. It was found that benzylic heteroaromatic amide moieties were the most potent, and that 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains. nih.gov However, the SAR around this part of the molecule was found to be quite narrow, as bulky substituents like cyclohexyl and cyclopentyl led to inactive compounds. nih.gov Interestingly, replacements such as (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy were tolerated, although the morpholine (B109124) analog was significantly less active. nih.gov

For sigma-1 (σ1) receptor ligands, modifications of the N-benzylpiperidine moiety have been shown to impact both affinity and selectivity. For example, the introduction of a 2,4-dichloro substitution on the N-benzylpiperidine moiety dramatically reduced σ1 receptor affinity. units.it Conversely, in a series of piperidinothiosemicarbazones with tuberculostatic activity, the presence of a piperidine ring at the C-6 position of a pyridine (B92270) ring resulted in the highest potency within its group. mdpi.com The basicity and lipophilicity of the substituent at this position appeared to be key determinants of activity. mdpi.com

The following table details the effects of modifications to the piperidin-4-yl moiety:

| Modification | Target | Effect on Biological Activity | Reference |

| N-benzylpiperidine with 2,4-dichloro substitution | σ1 receptor | Reduced affinity | units.it |

| (2-piperidin-1-yl)ethoxy at 4-position | Choline transporter | Tolerated, maintained activity | nih.gov |

| 2-morpholinoethoxy at 4-position | Choline transporter | Tolerated, but less active than piperidine analog | nih.gov |

| Cyclohexyl or cyclopentyl at 4-position | Choline transporter | Inactive | nih.gov |

| Piperidine at C-6 of a linked pyridine ring | M. tuberculosis | Highest potency in its series | mdpi.com |

Significance of Stereochemistry in Chiral Piperidine Scaffolds for Enhanced Biological Activities and Selectivity

The introduction of chirality into the piperidine scaffold can have a profound impact on biological activity and selectivity. thieme-connect.comthieme-connect.com Chiral centers impart a distinct three-dimensional geometry to the molecule, which can lead to better adaptation to the binding site of a target protein, resulting in enhanced activity and selectivity, as well as fewer off-target effects. thieme-connect.com

In the development of fibrinolysis inhibitors, the introduction of a chiral center in the piperidine ring was found to effectively increase selectivity over the GABAa receptor. thieme-connect.com Specifically, replacing a methyl group at the 2-position of the piperidine ring with a neopentyl group led to a further increase in potency while maintaining selectivity. thieme-connect.com Similarly, for inhibitors of EGFRL858R/T790M/C797S, changing the substitution position on the piperidine ring from the 4-position to the 3-position resulted in a remarkable increase in selectivity over wild-type EGFR. thieme-connect.com

For a novel class of analgesics, the chirality at positions 3 and 4 of the piperidine ring was shown to influence both binding affinity for the mu-opioid receptor (MOR) and selectivity over other opioid receptors. The (3R,4S) enantiomer was a highly selective MOR agonist, while the (3S,4R) enantiomer was a more balanced ligand for both MOR and the kappa-opioid receptor (KOR). acs.org

The following table highlights the importance of stereochemistry in piperidine scaffolds:

| Chiral Modification | Target | Effect on Biological Activity/Selectivity | Reference |

| Chiral center in piperidine ring | Fibrinolysis inhibitors | Increased selectivity over GABAa receptor | thieme-connect.com |

| Neopentyl group at 2-position of piperidine ring | Fibrinolysis inhibitors | Increased potency, maintained selectivity | thieme-connect.com |

| Substitution at 3-position vs. 4-position | EGFRL858R/T790M/C797S inhibitors | Increased selectivity over wild-type EGFR | thieme-connect.com |

| (3R,4S) stereochemistry | Opioid receptors | Highly selective MOR agonist | acs.org |

| (3S,4R) stereochemistry | Opioid receptors | Balanced MOR/KOR ligand | acs.org |

Rational Design Principles for Optimized Ligands

The insights gained from SAR studies have paved the way for the rational design of optimized ligands with improved pharmacological profiles. Medicinal chemists employ various strategies to fine-tune the properties of molecules based on the 3-(Piperidin-4-YL)piperidin-2-one scaffold.

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery that allow for the exploration of novel chemical space while retaining the desired biological activity. researchgate.netnih.gov These strategies involve replacing a core scaffold or a functional group with another that is structurally different but functionally similar. nih.gov

In the context of the 3-(Piperidin-4-YL)piperidin-2-one framework, these principles can be applied to improve properties such as solubility, metabolic stability, and patentability. For example, replacing a part of the molecule with a bioisostere could lead to a new compound with a similar three-dimensional arrangement of key pharmacophoric features, thus preserving its interaction with the target protein. A knowledge-based approach, utilizing data from the Protein Data Bank, can be used to identify ligand fragments that overlap in similar binding sites, suggesting them as potential bioisosteric replacements. researchgate.net

Targeted Modulation for Improved Binding Affinity and Biological Selectivity

Targeted modulation of the 3-(Piperidin-4-YL)piperidin-2-one scaffold is a key strategy for enhancing binding affinity and achieving greater biological selectivity. This often involves making subtle but strategic changes to the molecule to optimize its interactions with the target protein.

For instance, in the design of σ1-receptor ligands, it was discovered that introducing hydrophobic moieties, such as bulky alkyl, cycloalkyl, or aromatic ring-containing residues, to the amide nitrogen atom of a piperidine-4-carboxamide scaffold could preserve good σ1-receptor affinity while significantly improving selectivity against the σ2 receptor. units.it In contrast, small alkyl groups like isopropyl were not able to establish the necessary hydrophobic interactions for optimal binding, leading to a loss of affinity. units.it

The introduction of chiral centers is another powerful method for targeted modulation. As discussed previously, the precise stereochemical arrangement of substituents can dramatically influence both potency and selectivity by ensuring a better fit within the binding pocket of the target protein. thieme-connect.comthieme-connect.com This principle allows for the fine-tuning of ligand-receptor interactions to achieve the desired biological effect.

Biological Target Identification and Mechanistic Elucidation

Interaction with Enzyme Systems

The 3-(piperidin-4-yl)piperidin-2-one core structure and its analogs have proven to be versatile frameworks for designing molecules that can interact with a range of enzymes, demonstrating activities from competitive inhibition to allosteric agonism.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition by (Piperidin-4-ylmethoxy)pyridine Analogs

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in gene regulation by demethylating mono- and dimethylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). nih.govmedchemexpress.comsimpsonskinlab.org Its overexpression is linked to various cancers, making it a significant therapeutic target. mdpi.comnih.gov A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives has been designed and synthesized, showing potent inhibitory activity against LSD1. mdpi.com For instance, the crystal structure of LSD1 in complex with one such inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been determined, revealing key binding interactions. nih.gov The inhibitor's piperidine (B6355638) ring interacts with the side chains of Asp555 and Asn540, while the cyano group forms a hydrogen bond with the critical catalytic residue Lys661 deep within the active site. nih.gov

LSD1 functions primarily as a gene silencer by removing methyl groups from H3K4me1 and H3K4me2. simpsonskinlab.org The inhibition of LSD1 by (piperidin-4-ylmethoxy)pyridine analogs interferes with this process. These compounds act as competitive inhibitors, likely mimicking the histone H3 substrate to bind to the enzyme's active site. nih.govnih.gov By blocking the catalytic activity of LSD1, these inhibitors lead to an increase in H3K4 methylation levels. simpsonskinlab.orgmdpi.com This epigenetic modification is generally associated with gene activation. nih.gov Studies have shown that treatment with LSD1 inhibitors results in a significant increase in H3K4 monomethylation and dimethylation at the regulatory elements of specific genes, leading to their transcriptional activation. simpsonskinlab.org For example, inhibiting LSD1 can promote the expression of master transcription factors that determine cell fate, leading to differentiation. simpsonskinlab.org The mechanism involves the enzyme demethylating H3K4me1/2 through an oxidative reaction that requires a free electron pair, which is why it cannot act on trimethylated lysine (H3K4me3). nih.gov

A significant challenge in developing LSD1 inhibitors is achieving selectivity over the structurally related monoamine oxidases, MAO-A and MAO-B. nih.gov Tranylcypromine (TCP), for example, is known to target both LSD1 and the MAOs. nih.gov However, novel derivatives have been developed with remarkable selectivity. For instance, compounds 18b and 19b, which are conformationally-restricted TCP-based inhibitors, were identified as highly potent LSD1 inhibitors with excellent selectivity of over 10,000-fold against both MAO-A and MAO-B. nih.gov Similarly, 2-aminopyrimidine (B69317) derivatives have been synthesized that exhibit significant selectivity for LSD1 over MAO-A/B (>50-fold). mdpi.com The structural differences between the active sites of LSD1 and MAOs, despite their homology, allow for the design of such selective inhibitors. nih.gov The active site of MAO-A is characterized by a single, shorter cavity, whereas MAO-B has a two-site cavity structure that is longer and narrower, which influences inhibitor binding and selectivity. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition by 1-Aryl-3-(1-acylpiperidin-4-yl)urea Derivatives

The soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov Inhibition of sEH is therefore a promising strategy for treating hypertension and inflammation. nih.govgoogle.com A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives has been synthesized and evaluated as potent inhibitors of both human and murine sEH. nih.govnih.gov These compounds represent an optimization of earlier urea-based inhibitors, replacing the metabolically labile adamantyl group with an aryl group to improve pharmacokinetic properties. nih.govucanr.edu This class of inhibitors, featuring a polar N-acylpiperidine moiety, demonstrates improved water solubility and oral bioavailability while maintaining high potency. ucanr.edu

Structure-activity relationship (SAR) studies revealed that the nature of the acyl group on the piperidine and the substituents on the aryl ring significantly influence the inhibitory activity. nih.gov For example, replacing a N-acetylpiperidine with a N-propionylpiperidine was found to increase potency. nih.gov One of the most potent compounds from this series, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, exhibited a substantial improvement in potency and pharmacokinetic profile compared to earlier adamantane-based analogs. nih.govnih.gov

| Compound | Description | Potency Improvement (vs. adamantane (B196018) analogue) | Reference |

|---|---|---|---|

| 52 | 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | 7-fold increase | nih.gov, nih.gov |

c-Met Kinase Inhibition by 3-Carboxyl Piperidin-2-one Scaffolds

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, migration, and survival. mdpi.com Aberrant c-Met signaling is implicated in various human cancers, making it an attractive target for cancer therapy. nih.gov Based on the lead structure BMS-777607, a series of novel compounds featuring a 3-carboxypiperidin-2-one scaffold were designed and synthesized as c-Met kinase inhibitors. mdpi.combohrium.com

All compounds developed with this scaffold demonstrated potent inhibitory activity against c-Met kinase. mdpi.combohrium.com SAR studies indicated that compounds with an α-substituent on the piperidinone ring generally showed higher activity, with a methyl group being the most favorable. bohrium.com Furthermore, analogs containing a 6,7-dimethoxyquinoline (B1600373) moiety were found to be more potent. bohrium.com The most potent compound identified, 20b, exhibited an IC50 value of 8.6 nM against c-Met kinase. bohrium.com Molecular docking studies suggested that the (R)-configuration of this compound is crucial for its activity, as it fits properly into the ATP binding site of the kinase, forming key hydrogen bonds and hydrophobic interactions, whereas the (S)-enantiomer failed to dock correctly. bohrium.com

| Compound | c-Met IC50 (nM) | MKN45 Cell Proliferation IC50 (μM) | Reference |

|---|---|---|---|

| 20b ((R)-configuration) | 8.6 | 0.57 | mdpi.com, bohrium.com |

| Other active compounds | up to 81 | up to 16 | mdpi.com, bohrium.com |

Human Caseinolytic Protease P (HsClpP) Agonism by 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives

Human caseinolytic protease P (HsClpP) plays a critical role in maintaining mitochondrial protein homeostasis, and its chemical agonism is emerging as a potential anticancer strategy. acs.orgnih.gov Researchers have discovered a novel class of HsClpP agonists based on a 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold. acs.orgnih.gov These compounds represent the first application of HsClpP agonists for the potential treatment of hepatocellular carcinoma (HCC). acs.orgnih.gov

One lead compound, SL44, demonstrated potent agonistic activity on HsClpP in an α-casein hydrolysis assay with an EC50 of 1.30 μM. acs.orgnih.govfigshare.com Mechanistically, SL44 is believed to induce the degradation of respiratory chain complex subunits, which leads to apoptosis in HCC cells. acs.orgnih.gov This compound also inhibited the proliferation of HCCLM3 cancer cells with an IC50 of 3.1 μM. acs.orgnih.govfigshare.com The development of these agonists opens a new avenue for targeting mitochondrial proteostasis in cancer therapy. acs.orgnih.gov

| Compound | HsClpP Agonism EC50 (μM) | HCCLM3 Cell Inhibition IC50 (μM) | Reference |

|---|---|---|---|

| SL44 | 1.30 | 3.1 | acs.org, nih.gov, figshare.com |

Cholinesterase and Monoamine Oxidase Isoenzyme Inhibition by Piperidine-Based Compounds

While no specific studies on the cholinesterase or monoamine oxidase (MAO) inhibitory activity of 3-(Piperidin-4-YL)piperidin-2-one were identified, research on related piperidinone and piperidine derivatives suggests that this structural class has the potential for such activity.

A series of α,β-unsaturated carbonyl-based piperidinone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). drugbank.com In this series, all tested compounds demonstrated inhibitory activity against both enzymes to varying degrees. drugbank.com For instance, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was identified as the most potent inhibitor of AChE, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one showed the strongest activity against BuChE. drugbank.com The majority of these derivatives displayed a preference for inhibiting AChE over BuChE. drugbank.com

Further research into other piperidine derivatives has identified dual inhibitors of both cholinesterases and monoamine oxidase. wikipedia.org For example, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new dual inhibitor of both cholinesterase and monoamine oxidase. wikipedia.org Additionally, a study of pyridazinobenzylpiperidine derivatives found that most compounds in the series were more effective at inhibiting MAO-B than MAO-A. google.comnih.gov One compound, S5, demonstrated the highest selectivity for MAO-B. google.comnih.gov The natural alkaloid piperine (B192125), which contains a piperidine ring, has also been shown to inhibit both MAO-A and MAO-B. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidinone Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | - | - |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 18.04 | 17.28 | 0.96 |

| 1-benzyl-3,5-bis(4-fluorobenzylidene)piperidine-4-one | 19.81 | 18.78 | 0.95 |

Data sourced from Parlar et al., 2019. drugbank.com

Integrin Alpha-IIb/Beta-3 Inhibition by Piperidine-Containing Compounds

Direct research on the inhibitory effects of 3-(Piperidin-4-YL)piperidin-2-one on integrin alpha-IIb/beta-3 (αIIbβ3) is not currently available. However, studies on other piperidine-containing molecules suggest that this class of compounds can act as antagonists for this integrin.

A study involving 3D-QSAR modeling and molecular docking of 102 tricyclic piperazine (B1678402)/piperidine-furnished dual αvβ3/αIIbβ3 antagonists has provided insights into the structural requirements for inhibition. wikipedia.org The findings from this study indicate that the potencies of these antagonists in inhibiting isolated αvβ3 and αIIbβ3 are linearly correlated, suggesting similar interaction mechanisms. wikipedia.org Key interactions between these piperidine derivatives and the αIIbβ3 receptor ligand-binding pocket include hydrogen bonding with amino acid residues such as Arg214, Asn215, Ser123, and Tyr190. wikipedia.org The study also suggested that modifications such as the inclusion of halogen-containing groups and a benzene (B151609) sulfonamide substituent, as well as the replacement of a piperazine ring with a 4-aminopiperidine (B84694) ring, could enhance the antagonistic activity against αvβ3/αIIbβ3. wikipedia.org

The integrin αIIbβ3 is a key receptor on platelets, and its activation leads to conformational changes that facilitate platelet aggregation and thrombus formation. Inhibitors of this integrin, which are often derived from snake venom proteins and other natural sources, are used clinically as antiplatelet agents. The development of small-molecule inhibitors, such as those containing a piperidine scaffold, is an area of active research.

Receptor Ligand Interactions

Nociceptin (B549756) Receptor (NOP) Ligand Activity

While there is no specific data on the interaction of 3-(Piperidin-4-YL)piperidin-2-one with the nociceptin receptor (NOP), research on structurally similar N-piperidinyl indole (B1671886) derivatives provides significant insights into the potential for both agonist and antagonist activity at this receptor. wikipedia.org The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is the fourth member of the opioid receptor family and is involved in a variety of physiological processes. wikipedia.org

Studies on a series of N-(4-piperidinyl)-2-indolinones, which share the piperidin-4-yl core structure, have shown that modifications to the N-1 substituent of the piperidine ring can determine whether the compound acts as an agonist or an antagonist at the NOP receptor. wikipedia.org Specifically, it was found that a direct linkage of a saturated lipophilic substituent to the piperidyl N-1 resulted in NOP agonist activity. wikipedia.org Conversely, the introduction of a methylene (B1212753) linker between the N-1 and a cyclic substituent led to antagonist activity at the NOP receptor. wikipedia.org

For example, the replacement of an N-1 benzyl (B1604629) group with a cyclooctylmethyl group resulted in a compound with antagonist properties (Ke = 15 nM). wikipedia.org However, substituting the N-1 with a cyclooctyl group converted the compound into a potent agonist (EC50 = 20 nM). wikipedia.org This highlights the critical role of the piperidine N-1 substituent in modulating efficacy at the NOP receptor within the same structural class. wikipedia.org

The selectivity of piperidine-based ligands for the NOP receptor over classical opioid receptors (mu, delta, and kappa) is also a key area of investigation. In the N-(4-piperidinyl)-2-indolinone series, modifications to the N-1 substituent of the piperidine ring not only influenced agonist versus antagonist activity but also affected selectivity. wikipedia.org For instance, the introduction of a cyclooctylmethyl group at the N-1 position of the piperidine ring led to a significant improvement in affinity for the NOP receptor and a reduction in affinity for the classical opioid receptors, achieving a 38-fold selectivity for the NOP receptor over the kappa receptor. wikipedia.org

Research on other N-piperidinyl indole-based NOP ligands has also shown that substitution on the indole moiety affects opioid receptor selectivity. wikipedia.org 2-substituted N-piperidinyl indoles generally exhibit higher binding affinity at the mu-opioid receptor (MOP) compared to their 3-substituted counterparts. wikipedia.org

Table 2: NOP Receptor Activity of Selected N-(4-piperidinyl)-2-indolinone Derivatives

| Compound | N-1 Substituent | NOP Ki (nM) | Functional Activity |

|---|---|---|---|

| 1b | Cyclooctylmethyl | 13 | Antagonist (Ke = 15 nM) |

| 1c | Cyclooctyl | 5.3 | Agonist (EC50 = 20 nM) |

| 1k | Cycloheptylmethyl | 12 | Antagonist |

| 1l | Cyclopentylmethyl | 32 | Antagonist |

| 1m | Cycloheptyl | 5.2 | Agonist |

| 1n | Cyclopentyl | 21 | Agonist |

Data adapted from a study on N-(4-piperidinyl)-2-indolinones, which are structurally related to 3-(Piperidin-4-YL)piperidin-2-one. Data from Ma et al., 2004. wikipedia.org

Dopamine (B1211576) Receptor (D2) Binding and Interaction Analysis

There is no specific data available for the binding of 3-(Piperidin-4-YL)piperidin-2-one to the dopamine D2 receptor. However, studies on various piperidine and piperazine derivatives indicate that this scaffold can interact with D2 receptors.

A study on 3,4-dihydroquinolin-2(1H)-one derivatives, which can be considered structurally related to the piperidin-2-one moiety, evaluated their potential as dopamine D2 receptor modulators. The preliminary structure-activity relationship from this study identified a compound (5e) with the highest affinity for the D2 receptor among the synthesized series. Molecular modeling simulations suggested a binding mode for this compound within the D2 receptor.

Furthermore, research on other classes of piperidine-containing compounds has shown that substitutions on the piperidine nitrogen can influence binding to dopamine D2-like receptors. wikipedia.org For some series of opioid-active compounds, certain N-substituents are favored for mu-opioid receptor binding while being disfavored for antagonist binding at D2-like receptors. wikipedia.org Another compound, RU-27251, which has a 4-piperidin-3-yl-1H-indole structure, has been shown to act as a dopamine receptor agonist with a reported affinity (KD) of 72 nM for the high-affinity state of the D2 receptor. These findings suggest that the piperidine core is a viable scaffold for developing ligands that target the D2 receptor.

Serotoninergic (5-HT2A, 5-HT1A, 5-HT2C) and Dopaminergic (D2) Receptor Affinity of Piperidine Derivatives

The piperidine scaffold is a key structural feature in many ligands targeting serotoninergic and dopaminergic receptors, which are crucial in the pathophysiology of various neuropsychiatric disorders. nih.govnih.gov Atypical antipsychotics, for instance, often exhibit a multi-receptor profile, blocking both serotonin (B10506) 5-HT2A and dopamine D2 receptors, with a higher affinity for the former. nih.gov

The structural characteristics of piperidine derivatives significantly influence their binding affinity and selectivity. For example, in certain series of N-(4-piperidinyl)-2-indolinones, the substituent on the piperidine nitrogen is a critical determinant of agonist versus antagonist activity at the nociceptin receptor, which is related to the opioid receptor family. nih.gov Similarly, for some 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, the inhibition constants (Ki) at the serotonin transporter (SERT) were found to be in the nanomolar range, comparable to the antidepressant fluoxetine. researchgate.net

The compound RU-27251, also known as 4-piperidin-3-yl-1H-indole, demonstrates affinity for the dopamine D2 receptor, highlighting that the substitution pattern on the piperidine ring is crucial for receptor interaction. wikipedia.org Research on multi-target ligands has shown that subtle modifications to 4-arylpiperidine-containing molecules are essential to achieve the desired combination of activity at various serotonin and dopamine receptors. nih.gov

| Receptor Target | General Role of Piperidine Derivatives | Representative Finding | Citation |

| 5-HT1A | Ligands often incorporate a piperidine or piperazine scaffold to achieve high affinity. | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine showed a Ki of 1.2 nM. | semanticscholar.org |

| 5-HT2A | A primary target for atypical antipsychotics, often blocked with high affinity by piperidine-containing compounds. | Second-generation antipsychotics often block 5-HT2A receptors with greater affinity than D2 receptors. | nih.gov |

| 5-HT2C | Involved in the action of some modern antipsychotic drugs. | Altered serotoninergic neurotransmission, including at 5-HT2C, contributes to psychotic disorders. | N/A |

| D2 | A key target for both typical and atypical antipsychotics. | The compound RU-27251 (4-piperidin-3-yl-1H-indole) has a reported affinity (KD) of 72 nM for the D2high receptor. | wikipedia.org |

Sigma Receptor (σ1, σ2) Ligand Binding and Selectivity Profiles

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for novel therapeutics for neurodegenerative and psychiatric disorders. The piperidine ring is a common structural motif in high-affinity sigma receptor ligands. nih.govrsc.org

Studies on various classes of piperidine derivatives have demonstrated that modifications to the piperidine ring and its substituents can tune both affinity and selectivity for σ1 versus σ2 receptors. For instance, in a series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 subtype. uniba.it In another study, spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted piperidines)] generally displayed higher affinity for the σ1 receptor compared to non-spiro analogues, with some compounds showing Ki values in the low nanomolar range. mdpi.com The selectivity for σ1 over σ2 can be substantial, with some piperidine derivatives achieving high selectivity ratios. nih.gov

| Receptor Target | General Role of Piperidine Derivatives | Representative Finding | Citation |

| σ1 Receptor | Piperidine is a key scaffold for high-affinity and selective ligands, acting as both agonists and antagonists. | The compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone showed a high affinity toward S1R with a Ki value of 3.2 nM. | rsc.org |

| σ2 Receptor | Piperidine derivatives often show lower affinity for σ2 compared to σ1, allowing for the development of selective σ1 ligands. | In one series, moderate to low σ2 receptor affinities were recorded (Ki values = 52.3–809 nM). | uniba.it |

Cannabinoid CB1 Receptor Ligand Binding and Functional Modulation

The cannabinoid CB1 receptor, primarily expressed in the central nervous system, is a G-protein-coupled receptor involved in regulating neurotransmitter release, analgesia, and food intake. nih.gov The piperidine moiety is present in several known CB1 receptor modulators.

For example, the selective CB1 receptor antagonist SR141716A, a pyrazole (B372694) derivative, contains an N-piperidin-1-yl group, which is crucial for its activity. nih.gov This demonstrates that the piperidine ring can be a key component in achieving potent and selective antagonism at the CB1 receptor. Furthermore, research into radiolabeled ligands for PET imaging of CB1 receptors has explored compounds incorporating a piperidine structure, such as [¹¹C]PipISB, which showed high potency at human recombinant CB1 receptors with a Kb of 1.5 nM. nih.gov

Oxytocin (B344502) Receptor Antagonism by Multi-Piperidine Structures

The oxytocin receptor (OTR) is a G-protein-coupled receptor involved in various physiological processes, including uterine contractions and social behavior. The development of non-peptide antagonists for the OTR has involved complex molecules that sometimes feature piperidine rings.

One such antagonist, L-371,257, is a 1-(1-benzoylpiperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one derivative containing two piperidine-like structures. acs.org This highlights the utility of the piperidine scaffold in designing OTR antagonists. While specific multi-piperidine structures like 3-(Piperidin-4-YL)piperidin-2-one are not explicitly detailed as OTR antagonists in the available literature, the precedent set by compounds like L-371,257 suggests that such scaffolds can be effective. acs.orgnih.gov

Modulation of Cellular Pathways and Processes

Activation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that mediates cellular adaptation to low oxygen levels (hypoxia) by regulating genes involved in processes like angiogenesis. nih.gov While direct evidence for 3-(Piperidin-4-YL)piperidin-2-one is lacking, some piperidine-containing compounds have been shown to modulate this pathway. For instance, the vasodilator Minoxidil, which contains a piperidino group, was found to stabilize HIF-1α protein, leading to the activation of the HIF-1 pathway. wikipedia.org This action was linked to an increase in blood vessel formation in an in vivo assay. wikipedia.org

NLRP3 Inflammasome Inhibition and Interleukin-1β Release Mechanisms

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov Aberrant activation of the NLRP3 inflammasome is linked to numerous inflammatory diseases, making it a key therapeutic target. tcichemicals.com

The compound piperine, an alkaloid from black pepper that contains a piperidine ring, has been shown to act as an immunosuppressant by downregulating the NLRP3 inflammasome. nih.gov In silico and in vivo studies have demonstrated that piperine can act as a competitive inhibitor of pathways upstream of NLRP3 oligomerization, thereby suppressing inflammation. nih.gov A patent for NLRP3 inflammasome inhibitors includes a compound containing a 6-oxopiperidin-3-yl moiety, indicating that piperidinone structures are being explored for this therapeutic target. google.com

Antiproliferative and Antileukemic Activities of Piperidine-Based Compounds

Piperidine derivatives have demonstrated notable antiproliferative effects across a range of cancer cell lines, including those of hematological origin. Research into these compounds has revealed their potential to inhibit the growth of cancer cells, highlighting their importance in the development of novel therapeutic agents.

A variety of piperidine-containing molecules have been synthesized and evaluated for their anticancer properties. For instance, a series of (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were synthesized to explore their anticancer effects. nih.gov Among these, compounds with specific substitutions on the phenyl ring of the aryl carboxamide moiety, such as nitro and fluoro groups, were found to be particularly potent. nih.gov

The antiproliferative activity of these compounds has been observed in various cancer cell lines. For example, some derivatives have shown significant inhibitory effects on human leukemia cells. nih.gov The structural features of these piperidine derivatives play a crucial role in their biological activity, with modifications to the N-terminal of the piperidine ring influencing their antiproliferative potency. nih.gov

Furthermore, tetracyclic bis-piperidine alkaloids (TcBPAs), complex natural products isolated from marine sponges, have garnered attention for their selective and potent antiproliferative activities against leukemia and melanoma cell lines. nih.gov These compounds, characterized by a central bis-piperidine core, demonstrate low micromolar effects, underscoring their potential as lead compounds in cancer drug discovery. nih.gov

The antiproliferative effects of piperidine derivatives are not limited to leukemia. Studies have shown that certain piperidone derivatives can inhibit the proliferation of human prostate and lymphoma cancer cell lines. nih.gov These compounds have been found to alter the cell cycle, leading to an arrest in cell proliferation. nih.gov

The diverse structures of piperidine-based compounds contribute to their wide range of biological activities. From synthetic derivatives to complex natural products, the piperidine scaffold serves as a valuable template for the design of new anticancer agents. The table below summarizes the antiproliferative and antileukemic activities of selected piperidine derivatives.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | Compound 3a (nitro and fluoro substituted) | Human leukemia cells (K562 and Reh) | Potent growth inhibition | nih.gov |

| Tetracyclic Bis-Piperidine Alkaloids (TcBPAs) | Halicyclamines, Haliclonacyclamines, Arenosclerins | Leukemia and melanoma cell lines | Selective antiproliferative activity at low micromolar concentrations | nih.gov |

| Piperidones | Compounds 2608 and 2610 | Human lymphoma and colon cancer cells | Antiproliferative effects and cell cycle alteration | nih.gov |

Apoptosis Induction in Cancer Cell Lines by Piperidine Derivatives

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Piperidine derivatives have been shown to trigger this process in various cancer cell lines, making them promising candidates for cancer therapy.

The induction of apoptosis by piperidine-based compounds often involves the activation of key cellular pathways. For example, novel piperidone derivatives have been found to induce apoptosis in human prostate and lymphoma cancer cells by generating reactive oxygen species (ROS), causing mitochondrial depolarization, and activating caspases, which are crucial executioners of apoptosis. nih.gov Specifically, the activation of caspase-3/7 is a hallmark of apoptosis that has been observed in cells treated with these piperidones. nih.gov

Furthermore, the antileukemic activity of certain piperidine derivatives is directly linked to their ability to induce apoptosis. nih.gov The most active compounds in a series of {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives were shown to be potent inducers of apoptosis, as evidenced by LDH assays, cell cycle analysis, and DNA fragmentation. nih.gov

The structural features of these molecules are critical for their apoptosis-inducing capabilities. For instance, bispidine derivatives, which contain a 3,7-diazabicyclo[3.3.1]nonan-9-one core, have been shown to induce apoptosis more effectively in cancer cells (HepG2) than in normal fibroblasts. nih.gov This selective induction of apoptosis in cancer cells is a highly desirable characteristic for any potential anticancer drug.

The table below details the apoptosis-inducing effects of various piperidine derivatives in different cancer cell lines.

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Mechanism of Apoptosis Induction | Reference(s) |

| Piperidones | Compounds 2608 and 2610 | Human prostate and lymphoma cells | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | nih.gov |

| {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | Compound 3a | Human leukemia cells (K562 and Reh) | DNA fragmentation, cell cycle arrest | nih.gov |

| Bispidine Derivatives | Compounds 4c and 4e | HepG2 (liver cancer) | Selective induction of apoptosis | nih.gov |

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can elucidate electronic structure, molecular geometry, and other key characteristics.

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure

DFT is a widely used computational method for investigating the electronic properties of molecules. nih.gov Such studies provide insights into molecular stability, reactivity, and intermolecular interactions. For many piperidin-4-one derivatives, DFT calculations using basis sets like B3LYP/6-31G(d,p) are standard for optimizing molecular geometry and calculating reactivity parameters. researchgate.net

Optimization of Molecular Structure and Conformation

A critical first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable energy conformation. For related piperidine (B6355638) compounds, studies have identified various possible conformations, such as chair, boat, and twist forms, and determined their relative stabilities. nih.gov However, specific optimized structural parameters (bond lengths, bond angles, and dihedral angles) for 3-(Piperidin-4-YL)piperidin-2-one are not documented in the available literature.

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov While this analysis is routine for many organic molecules, the specific HOMO-LUMO energy values and the resulting energy gap for 3-(Piperidin-4-YL)piperidin-2-one have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP mapping is a valuable technique used to visualize the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack, providing insights into how the molecule might interact with other molecules or biological receptors. nih.gov For other piperidin-4-ones, MEP analysis has been performed to understand their interaction sites, but specific MEP maps for 3-(Piperidin-4-YL)piperidin-2-one are not available.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

NBO analysis provides a detailed understanding of the charge delocalization within a molecule, arising from hyperconjugative interactions between filled and vacant orbitals. This analysis helps in quantifying the stability gained from these electron-transfer events. Although a powerful tool for studying intramolecular interactions, NBO analysis has not been specifically reported for 3-(Piperidin-4-YL)piperidin-2-one.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. benthamdirect.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms at the active site of a target protein. nih.govbenthamdirect.com While docking studies have been successfully carried out for a vast number of piperidine derivatives against various biological targets like enzymes and receptors, specific studies detailing the docking of 3-(Piperidin-4-YL)piperidin-2-one into any particular protein target are not found in the reviewed literature. Such an analysis would require a specified biological target, which has not been identified in connection with this compound in existing research.

Prediction of Ligand-Target Binding Modes and Interaction Analysis

There is no available research that details the prediction of ligand-target binding modes or provides an analysis of the molecular interactions for 3-(Piperidin-4-YL)piperidin-2-one. Such studies would typically involve docking the compound into the active site of a biological target to predict its binding orientation and key interactions, such as hydrogen bonds and hydrophobic contacts.

Identification of Crucial Amino Acid Residues Involved in Binding Pockets

Without specific ligand-target binding studies, the crucial amino acid residues involved in the potential binding pocket for 3-(Piperidin-4-YL)piperidin-2-one have not been identified. This type of analysis is contingent on having a defined biological target and a corresponding docking or co-crystallization study.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, offering insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding. There are no published MD simulation studies specifically for 3-(Piperidin-4-YL)piperidin-2-one.

Assessment of Ligand-Receptor Complex Stability and Dynamic Behavior

No data exists on the assessment of the stability and dynamic behavior of a ligand-receptor complex involving 3-(Piperidin-4-YL)piperidin-2-one. This analysis would require extensive computational simulations to track the movement of the ligand and protein over time.

Elucidation of Dynamic Binding Mechanisms and Conformational Changes

The dynamic binding mechanisms and any associated conformational changes of target proteins induced by 3-(Piperidin-4-YL)piperidin-2-one remain unelucidated due to the lack of specific MD simulation research.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. These studies require a dataset of structurally related compounds with measured biological activities, which is not available for a series centered specifically on 3-(Piperidin-4-YL)piperidin-2-one.

2D-QSAR Studies for Predictive Modeling of Biological Activity

There are no 2D-QSAR studies in the literature that have been developed to create predictive models for the biological activity of 3-(Piperidin-4-YL)piperidin-2-one and its close analogs.

Data Tables

Due to the absence of specific research findings for 3-(Piperidin-4-YL)piperidin-2-one in the areas outlined, no data tables can be generated.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in determining the precise arrangement of atoms within a molecule. For a compound like 3-(Piperidin-4-YL)piperidin-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a hypothetical analysis of 3-(Piperidin-4-YL)piperidin-2-one, ¹H NMR would be expected to show distinct signals for the protons on both piperidine (B6355638) rings, with their chemical shifts and coupling patterns revealing their connectivity and stereochemical relationships. Similarly, ¹³C NMR would provide a count of the unique carbon atoms and information about their chemical environment, including the characteristic signal for the carbonyl carbon in the piperidin-2-one ring. However, no published spectra or tabulated chemical shift data for this specific compound could be located.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-(Piperidin-4-YL)piperidin-2-one, the IR spectrum would be expected to exhibit a characteristic absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Additionally, N-H stretching vibrations for the secondary amines in the piperidine rings would also be anticipated. Without experimental data, a detailed analysis of its vibrational frequencies remains speculative.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 3-(Piperidin-4-YL)piperidin-2-one, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, corresponding to the cleavage of the piperidine rings and other characteristic fragment ions. Unfortunately, no mass spectral data for this compound has been reported in the reviewed literature.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are vital for separating a compound from impurities and for quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of a synthesized compound. A validated HPLC method would allow for the separation of 3-(Piperidin-4-YL)piperidin-2-one from any starting materials, by-products, or degradation products. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). No published HPLC methods or chromatograms for this compound were found.

X-ray Crystallography for Solid-State Structure Elucidation

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. If a suitable single crystal of 3-(Piperidin-4-YL)piperidin-2-one could be grown, this technique would offer an unambiguous confirmation of its molecular structure in the solid state. The search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results.

Bioanalytical Methods for In Vitro Studies

The in vitro evaluation of 3-(Piperidin-4-YL)piperidin-2-one involves a series of assays designed to quantify its interaction with target proteins and assess its biological activity. These methods are crucial for establishing a preliminary understanding of the compound's potential therapeutic utility and mechanism of action.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a gold-standard technique for quantifying the affinity of a compound for a specific receptor. This method involves the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measuring the ability of the unlabeled test compound, in this case, 3-(Piperidin-4-YL)piperidin-2-one, to displace the radioligand from the receptor. The data generated from these experiments allow for the determination of key parameters such as the inhibitory constant (Kᵢ), which reflects the affinity of the compound for the receptor.

While specific data for 3-(Piperidin-4-YL)piperidin-2-one is not publicly available, a typical experimental setup would involve incubating a source of the target receptor (e.g., cell membranes from transfected cell lines or tissue homogenates) with a fixed concentration of a suitable radioligand and varying concentrations of 3-(Piperidin-4-YL)piperidin-2-one. The amount of radioligand bound to the receptor is then measured, and the data are analyzed to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). This value can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

Table 1: Illustrative Radioligand Binding Assay Parameters

| Parameter | Description |

| Receptor Source | Membranes from CHO or HEK293 cells stably expressing the target receptor. |

| Radioligand | A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine (B1211576) D₂ receptors). |

| Incubation Buffer | A buffered solution (e.g., Tris-HCl) containing ions and other additives to ensure optimal binding conditions. |

| Non-specific Binding Determination | Incubation in the presence of a high concentration of an unlabeled competing ligand to determine the amount of non-specific binding of the radioligand. |

| Separation Method | Rapid filtration through glass fiber filters to separate bound from free radioligand. |

| Detection Method | Scintillation counting to quantify the radioactivity bound to the filters. |

Functional Assays for Biological Activity Assessment

Beyond simply binding to a receptor, it is crucial to determine the functional consequence of this interaction. Functional assays assess whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces the basal activity of the receptor).

GTPγS Binding Assays

For G protein-coupled receptors (GPCRs), one of the earliest events following agonist binding is the exchange of GDP for GTP on the α-subunit of the associated G protein. GTPγS binding assays measure this activation by using a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. An increase in [³⁵S]GTPγS binding in the presence of a compound indicates agonist activity. Conversely, if a compound blocks the agonist-induced increase in [³⁵S]GTPγS binding, it is acting as an antagonist.

Table 2: Illustrative GTPγS Binding Assay Parameters

| Parameter | Description |

| Receptor & G Protein Source | Cell membranes co-expressing the target GPCR and the relevant G protein. |

| Radioligand | [³⁵S]GTPγS. |

| Incubation Buffer | Buffer containing GDP, Mg²⁺, and other components to facilitate G protein coupling. |

| Test Compound Concentrations | A range of concentrations of 3-(Piperidin-4-YL)piperidin-2-one to determine dose-response relationships. |

| Separation & Detection | Similar to radioligand binding assays, filtration and scintillation counting are commonly used. |

cAMP Inhibition Assays

Many GPCRs are coupled to the adenylyl cyclase signaling pathway, which controls the intracellular levels of the second messenger cyclic AMP (cAMP). For GPCRs coupled to inhibitory G proteins (Gᵢ), agonist activation leads to a decrease in cAMP levels. cAMP inhibition assays measure this effect, often stimulated by forskolin, a direct activator of adenylyl cyclase. A compound that reduces forskolin-stimulated cAMP levels would be identified as an agonist for a Gᵢ-coupled receptor.

Table 3: Illustrative cAMP Inhibition Assay Parameters

| Parameter | Description |

| Cell Line | Whole cells expressing the target Gᵢ-coupled receptor. |

| Stimulant | Forskolin to elevate basal cAMP levels. |

| cAMP Detection Method | Various methods are available, including immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays. |

| Data Analysis | Calculation of EC₅₀ or IC₅₀ values from the dose-response curves. |

Enzyme Hydrolysis Assays

Should 3-(Piperidin-4-YL)piperidin-2-one be investigated as an enzyme inhibitor, specific enzyme hydrolysis assays would be employed. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The substrate for the enzyme is often a chromogenic or fluorogenic molecule, allowing for the continuous monitoring of product formation. A decrease in the rate of the reaction in the presence of 3-(Piperidin-4-YL)piperidin-2-one would indicate inhibitory activity, from which parameters like the IC₅₀ can be determined.

Table 4: Illustrative Enzyme Hydrolysis Assay Parameters

| Parameter | Description |

| Enzyme Source | Purified recombinant enzyme or cell lysates containing the enzyme of interest. |

| Substrate | A specific substrate that is converted to a detectable product by the enzyme. |

| Detection Method | Spectrophotometry or fluorometry to measure the formation of the product over time. |

| Data Analysis | Determination of the initial reaction velocities and calculation of the IC₅₀ value. |

Conclusion and Future Perspectives in 3 Piperidin 4 Yl Piperidin 2 One Research

Summary of Key Research Findings and Contributions to the Field